1-(4-Acetylphenyl)imidazolidin-2-one is a synthetic organic compound belonging to the class of imidazolidin-2-ones. Imidazolidin-2-ones are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and a carbonyl group. These compounds are prevalent structural motifs in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses []. Notably, 1-(4-acetylphenyl)imidazolidin-2-one has been investigated for its potential in material science, particularly in the development of supramolecular structures.
1-(4-Acetylphenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring structure substituted with a 4-acetylphenyl group. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry due to its potential biological activities and applications.
1-(4-Acetylphenyl)imidazolidin-2-one falls under the category of imidazolidinones, which are cyclic compounds containing an imidazolidine ring. It is classified as a derivative of imidazole, a five-membered aromatic heterocycle, and is recognized for its potential pharmacological properties.
The synthesis of 1-(4-Acetylphenyl)imidazolidin-2-one typically involves the reaction of 4-acetylphenylamine with α-haloketones or other carbonyl compounds under specific conditions. For instance, one method includes refluxing 2-((4-acetylphenyl)amino)-1-phenylethan-1-one with cyanates to form imidazole derivatives, followed by further derivatization .
In one synthesis pathway, the starting material 4-acetylphenylamine reacts with α-halogenated ketones in a solvent mixture of propan-2-ol and water. The reaction yields various substituted imidazolidinones in high yields (85-94%) after a reflux period of approximately three hours. Subsequent reactions involving hydroxylamine hydrochloride can yield oxime derivatives, which further confirm the structure through spectroscopic methods such as NMR and mass spectrometry .
The molecular structure of 1-(4-Acetylphenyl)imidazolidin-2-one consists of an imidazolidinone ring fused with a phenyl group bearing an acetyl substituent at the para position. The general formula can be represented as CHNO.
Key spectral data supporting the identification of this compound includes:
1-(4-Acetylphenyl)imidazolidin-2-one can undergo various chemical transformations, including:
In studies, the reaction of this compound with ethyl iodide in dimethylformamide led to successful alkylation, producing S-alkylated products. The reaction conditions were optimized to ensure minimal side reactions and high yields .
1-(4-Acetylphenyl)imidazolidin-2-one typically appears as a crystalline solid. Its melting point and solubility characteristics may vary based on purity and specific synthesis methods.
The chemical properties include:
Relevant data from spectral analyses confirm the expected functional groups and structural integrity under various conditions .
1-(4-Acetylphenyl)imidazolidin-2-one has potential applications in:
Research continues into its biological activities, which may lead to further applications in drug discovery and development .
The imidazolidin-2-one core (C3H6N2O) is a saturated cyclic urea derivative characterized by hydrogen-bond-donating (-NH-) and accepting (C=O) functionalities. This dual polarity facilitates:
Table 1: Biologically Active Imidazolidinone Derivatives and Their Applications
Compound | Biological Activity | Mechanism/Target | Reference |
---|---|---|---|
Emicerfont | Corticotropin-releasing factor antagonist | CRF1 receptor binding | [5] |
Azlocillin | Antibiotic | Penicillin-binding protein inhibition | [5] |
Compound 14 (C11H12N2O2S) | Anticancer | Tubulin polymerization inhibition | [6] |
1-(4-Acetylphenyl)imidazolidin-2-one | Antiproliferative | Topoisomerase II inhibition | [3] |
Recent studies highlight the scaffold’s anticancer utility. For example, 4-acetylphenyl-functionalized imidazolidinones (e.g., Compound 14 and 22) demonstrated nanomolar-range efficacy against prostate (PPC-1) and glioblastoma (U-87) 3D spheroid models by disrupting cell viability and spheroid integrity [3]. Cyclization reactions between α-amino ketones and cyanates efficiently yield these derivatives, underscoring their synthetic accessibility [3].
The 4-acetylphenyl moiety [(4-CH3CO-C6H4-)] imparts critical pharmacophoric properties:
Table 2: Structure-Activity Relationship (SAR) of 4-Acetylphenyl Imidazolidinones
Structural Feature | Biological Impact | Experimental Evidence |
---|---|---|
4-Acetyl position | Enhanced antiproliferative activity | 3.1–47.2 µM EC50 vs. PPC-1/U-87 cells |
3-Acetyl isomer (comparison) | Reduced potency | 10-fold lower activity in cytotoxicity assays |
N-3 Alkylation | Increased lipophilicity & membrane permeation | Improved spheroid penetration in 3D models |
Thioimidazolidinone variant | Tubulin inhibition | G2/M cell cycle arrest in HeLa cells |
SAR studies confirm that the para-acetyl orientation maximizes bioactivity. For instance, 1-(3-acetylphenyl) analogues exhibit 10-fold lower potency than their para-substituted counterparts due to suboptimal steric alignment with target proteins . In triple-negative breast cancer (MDA-MB-231) models, the acetyl group’s carbonyl oxygen forms critical hydrogen bonds with residues in focal adhesion kinase (FAK), suppressing cell migration [3].
Imidazolidinone therapeutics evolved through three phases:
Early Applications (1970s–1990s): The FDA approval of dacarbazine (1975), an imidazole-based alkylating agent for melanoma, validated the scaffold’s anticancer potential. This spurred synthesis of imidazolidinone derivatives as safer alternatives with improved specificity [3] [7].
Targeted Therapy Era (2000s–2010s): Advances in kinase inhibitor design leveraged imidazolidinones’ affinity for ATP-binding sites. Notable examples include:
Table 3: Historical Milestones in Imidazolidinone-Based Drug Development
Year | Development | Significance |
---|---|---|
1975 | Dacarbazine FDA approval | First imidazole-based chemotherapeutic agent |
2011 | Alkahtani’s CDK6-inhibiting imidazolidinones | Validated apoptosis induction via Mcl-1 suppression |
2020 | BRAFV600E kinase inhibitors (e.g., C13) | Achieved 1.8 µM IC50 in melanoma models |
2024 | 4-Acetylphenyl derivatives (14, 22) | Demonstrated 3D tumor spheroid disintegration |
Current research focuses on combinatorial derivatization—functionalizing the imidazolidinone N-3 position with ethylsulfanyl or N-ethyl groups to enhance tumor penetration. These innovations address limitations of early imidazoline drugs (e.g., metabolic instability) while retaining target affinity [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1